molecular formula C12H19N B3078740 N-Isobutyl-3,4-dimethylaniline CAS No. 105336-24-1

N-Isobutyl-3,4-dimethylaniline

Cat. No.: B3078740
CAS No.: 105336-24-1
M. Wt: 177.29 g/mol
InChI Key: AEYPGCGYILRJRO-UHFFFAOYSA-N
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Description

N-Isobutyl-3,4-dimethylaniline is a chemical compound of interest in organic synthesis and materials science research. As a derivative of aniline, it features both aromatic amine functionality and an isobutyl group, which can influence its steric and electronic properties. This structure makes it a potential building block for the development of more complex molecules, such as ligands for catalysts, pharmaceutical intermediates, or components in the synthesis of functional materials. Researchers value this compound for its potential role in exploring new chemical reactions and pathways. Handling should follow safe laboratory practices for aniline derivatives, which may include the use of personal protective equipment due to potential health hazards. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-N-(2-methylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-13-12-6-5-10(3)11(4)7-12/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYPGCGYILRJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for N Isobutyl 3,4 Dimethylaniline

Conventional and Established Synthesis Procedures

Traditional methods for the synthesis of N-alkylated anilines have been refined over decades, offering reliable and scalable routes. These primarily include direct amination reactions and reductive alkylation strategies, which form the bedrock of industrial and laboratory-scale production.

Amination reactions for forming the N-isobutyl bond onto the 3,4-dimethylaniline (B50824) scaffold can be approached in several ways. One classical, though often harsh, method involves the reaction of a 3,4-dimethylphenol (B119073) with an amine source under high temperature and pressure. orgsyn.org A more prevalent and controlled approach in modern synthesis is the nucleophilic substitution reaction where 3,4-dimethylaniline acts as a nucleophile, displacing a leaving group from an isobutyl derivative, such as isobutyl bromide. However, these direct alkylations can sometimes suffer from low yields and over-alkylation, leading to the formation of tertiary amines.

A significant advancement in amination chemistry is the use of metal-catalyzed cross-coupling reactions, which are discussed in detail in section 2.1.3. These methods have largely superseded older techniques due to their superior functional group tolerance and reaction efficiency. Another strategy involves the direct amination of o-xylene (B151617) using hydroxylamine (B1172632) hydrochloride in the presence of a Lewis acid like aluminum chloride to form 3,4-dimethylaniline, which would then require subsequent N-alkylation. orgsyn.org

Reductive amination is a highly effective and widely used method for preparing secondary amines. uomustansiriyah.edu.iq This process typically involves a two-step sequence within a single pot: the condensation of a primary amine with a carbonyl compound to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. ucla.edud-nb.info

For the synthesis of N-Isobutyl-3,4-dimethylaniline, this strategy involves the reaction of 3,4-dimethylaniline (also known as 3,4-xylidine) wikipedia.org with isobutyraldehyde (B47883). The resulting imine is then reduced in situ. A variety of reducing agents and catalytic systems can be employed for this transformation. Common laboratory-scale reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which are favored for their selectivity in reducing the imine in the presence of the starting aldehyde. ucla.edu

Recent advancements have introduced more efficient and environmentally benign approaches. For instance, an organocatalytic method utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to catalyze the reductive amination of aldehydes with anilines, using isopropanol (B130326) as both the solvent and the hydride source. acs.orgacs.org In one study, this system was successfully used to react isobutyraldehyde with 4-nitroaniline, yielding the N-isobutylated product in 60% yield, demonstrating the viability of this approach for aliphatic aldehydes. acs.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, is another powerful technique, particularly suited for industrial-scale synthesis. researchgate.netgoogle.com

Table 1: Selected Conditions for Reductive Amination of Anilines This table presents findings from similar reductive amination reactions to illustrate the variety of applicable methods.

Amine Carbonyl Compound Catalyst/Reagent Solvent Temperature Yield Reference
4-Nitroaniline Isobutyraldehyde TMSOTf (10 mol%) Isopropanol 100 °C 60% acs.orgacs.org
Aniline (B41778) Benzaldehyde Triflic Acid (TfOH) DMF 150 °C High semanticscholar.org
3,4-Dimethylaniline D-Ribose H₂/Pd-C Ethanol Not specified Not specified acs.org
Lignin Models Various Aldehydes Zirconium-based DMF 160 °C up to 99% rsc.org

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent a powerful and versatile methodology for forming carbon-nitrogen bonds. wikipedia.org This reaction has become a staple in modern organic synthesis due to its broad substrate scope and high functional group tolerance, allowing for the coupling of amines with aryl halides or triflates. wikipedia.orgresearchgate.net

The synthesis of this compound via this method can be envisioned through two primary disconnection approaches:

Route A: Coupling of 3,4-dimethylaniline with an isobutyl halide (e.g., isobutyl bromide).

Route B: Coupling of isobutylamine (B53898) with an aryl halide derivative of o-xylene, such as 4-bromo-1,2-dimethylbenzene.

The catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0) species. The key steps include the oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the reaction is highly dependent on the choice of the palladium precursor, the ancillary phosphine (B1218219) ligand, and the base. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the expansion of this reaction's utility.

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination This table summarizes common components used in Buchwald-Hartwig reactions applicable to the synthesis of N-alkylated anilines.

Palladium Precursor Ligand Base Typical Substrates Reference
Pd(OAc)₂ P(t-Bu)₃ (Tri-tert-butylphosphine) NaOt-Bu, Cs₂CO₃ Aryl chlorides, bromides google.comresearchgate.net
Pd₂(dba)₃ BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) NaOt-Bu Aryl iodides, triflates wikipedia.orgnih.gov
Pd(OAc)₂ DPPF (1,1'-Bis(diphenylphosphino)ferrocene) NaOt-Bu Primary amines wikipedia.orggoogle.com
Pd(dppf)Cl₂ (Self-ligated) Na₂CO₃ Bromo-quinazolines mdpi.com
Pd₂(dba)₃·CHCl₃ Xantphos i-Pr₂NEt 2-Bromopyridine rsc.orgscispace.com

A patent for producing isobutylaniline specifically describes using a palladium catalyst, such as palladium(II) acetate, in combination with a phosphine-based ligand like tri(t-butyl)phosphine and a base such as sodium carbonate. google.com

Novel and Advanced Synthetic Methodologies

The quest for more efficient, sustainable, and selective chemical processes drives continuous innovation in synthetic chemistry. For the synthesis of this compound, this includes the development of more active and robust catalysts and the exploration of stereoselective methods.

Catalyst design is central to improving synthetic efficiency. In the context of palladium-catalyzed aminations, progress has been marked by the evolution of ancillary ligands. Early systems were often limited in scope, but the introduction of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) and biaryl phosphines, dramatically increased reaction rates and expanded the range of compatible coupling partners to include less reactive aryl chlorides. researchgate.net Bidentate ligands like BINAP and DPPF were instrumental in enabling the efficient coupling of primary amines. wikipedia.org

Beyond palladium, other transition metals have emerged as viable catalysts for C-N bond formation. Nickel-based catalysts, for example, are gaining attention as a more earth-abundant and cost-effective alternative to palladium for amination reactions. ucla.edursc.org

For reductive amination, recent developments have focused on heterogeneous catalysts, which offer significant advantages in terms of separation, recovery, and reusability. A study highlighted a zirconium-based heterogeneous catalyst (ZrO(OH)₂) that demonstrated high activity and could be recycled, achieving near-quantitative conversion in the reductive amination of lignin-model aldehydes. rsc.org Iridium-based catalysts have also been developed for the one-pot synthesis of amines from carbonyls, using formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen source, which avoids the need for high-pressure hydrogenation equipment. kanto.com.my

While this compound itself is achiral, the principles of stereoselective synthesis would be paramount if a chiral center were introduced into the molecule, for instance, by using a chiral alkylating agent or by creating atropisomerism through steric hindrance. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, a feature of growing importance in drug design.

Several strategies exist for the stereoselective synthesis of chiral amines that could be adapted for such analogues:

Chiral Auxiliaries: One established method is asymmetric reductive amination using a chiral auxiliary. d-nb.info In this approach, a prochiral ketone or aldehyde is reacted with a chiral amine auxiliary to form a chiral imine, which is then reduced. The stereochemistry of the reduction is directed by the auxiliary, which is subsequently cleaved to reveal the chiral primary amine.

Asymmetric Catalysis: A more modern and atom-economical approach involves the use of a chiral catalyst to control the stereochemical outcome. This can be applied to reductive amination or hydrogenation reactions, where a transition metal complex bearing a chiral ligand delivers hydrogen from one face of the imine intermediate preferentially.

Multicomponent Reactions: Advanced strategies like the Ugi four-component reaction offer a powerful method for generating molecular complexity in a single step. rsc.org Recent research has demonstrated that by using ortho-substituted anilines, the Ugi reaction can produce products with both a stereocenter and a C-N axis of chirality (atropisomerism) with high diastereoselectivity. rsc.org By varying reaction conditions such as temperature, it is possible to selectively target different diastereoisomers from the same set of starting materials, a concept known as stereodivergence. rsc.org Such a strategy could theoretically be applied to synthesize atropisomeric analogues of this compound.

These advanced methods highlight the potential for creating structurally complex and stereochemically defined molecules based on the N-alkylaniline scaffold.

Flow Chemistry and Continuous Processing Techniques for this compound Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of N-alkylated anilines, including this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced efficiency, safety, and product consistency. researchgate.netthalesnano.com

In a typical continuous flow setup for the synthesis of N-alkylanilines, reactants are pumped through a heated and pressurized reactor coil or a packed-bed reactor containing a heterogeneous catalyst. researchgate.netthalesnano.com For the production of this compound, this would involve continuously feeding 3,4-dimethylaniline and an isobutylating agent, such as isobutyl alcohol or isobutyraldehyde, into the flow system. The use of high temperatures and pressures, which can be safely managed in the small volume of a flow reactor, often accelerates the reaction rate, reducing residence times to mere minutes. thalesnano.commit.edu

One of the key advantages of flow chemistry is the improved heat transfer, which allows for precise temperature control and minimizes the formation of byproducts that can occur in large-scale batch reactions. beilstein-journals.org Furthermore, gaseous byproducts can be safely handled and separated in a pressurized continuous system. mit.edu The integration of in-line analysis and purification steps can lead to a fully automated and highly efficient manufacturing process. beilstein-journals.org

Heterogeneous catalysts are particularly well-suited for flow chemistry applications as they can be packed into cartridges or columns, allowing for easy separation from the product stream and continuous operation over extended periods. researchgate.netrsc.org For instance, the N-alkylation of anilines has been successfully demonstrated in flow systems using catalysts like Raney Nickel or gold on titanium dioxide (Au/TiO₂). thalesnano.com A continuous flow process for the synthesis of N-methylanilines using a mesoporous Al-SBA-15 catalyst has shown conversions up to 99% with high selectivity for the monoalkylated product. researchgate.net These methodologies are directly applicable to the synthesis of this compound.

Table 1: Comparison of Batch vs. Flow Processing for N-Alkylaniline Synthesis

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Often inefficient, leading to hotspots and side reactions.Highly efficient, allowing for precise temperature control. beilstein-journals.org
Safety Handling of large volumes of hazardous materials; risk of thermal runaway.Small reactor volumes enhance safety; better control over exothermic reactions. mit.edu
Scalability Often requires significant redevelopment for scale-up.Scaled by running the system for longer durations or in parallel.
Product Consistency Can vary from batch to batch.High consistency due to precise control of reaction parameters. researchgate.net
Byproduct Formation Prone to over-alkylation and other side reactions.Minimized through controlled stoichiometry and residence time. thalesnano.commit.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is no exception, with research focusing on solvent reduction, waste minimization, and the use of sustainable catalysts.

Solvent-Free or Low-Solvent Methodologies

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. For the N-alkylation of anilines, several solvent-free or low-solvent approaches have been developed. These methods not only reduce solvent waste but can also simplify product purification.

Solvent-free N-alkylation of anilines has been achieved using microwave irradiation in conjunction with solid supports. niscpr.res.in This technique can lead to rapid reactions with high yields under open-vessel conditions, avoiding the risks associated with high pressures. niscpr.res.in Another approach involves using one of the reactants as the solvent. For instance, in the synthesis of this compound, an excess of isobutyl alcohol could serve as both the alkylating agent and the reaction medium. researchgate.net

Furthermore, reactions can be carried out under neat conditions, particularly at elevated temperatures where the reactants are liquid. rsc.orgrsc.org Brønsted acid-catalyzed reactions of N-alkyl anilines with alkenes or alkynes have been successfully performed under metal- and solvent-free conditions, highlighting the potential for cleaner synthetic routes. rsc.orgrsc.org

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. Traditional N-alkylation methods using alkyl halides suffer from poor atom economy, as they generate stoichiometric amounts of salt byproducts.

A more atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govmdpi.com In this method, an alcohol, such as isobutyl alcohol, is used as the alkylating agent for 3,4-dimethylaniline. The reaction, typically catalyzed by a transition metal complex, proceeds through the temporary oxidation of the alcohol to an aldehyde (isobutyraldehyde in this case). This intermediate then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the initial alcohol oxidation step. The only byproduct of this process is water, leading to a significantly higher atom economy. mdpi.comresearchgate.net

Another green alternative is the use of dimethyl carbonate (DMC) as an alkylating agent, which is considered an environmentally benign reagent. mit.edu Reductive amination, the reaction of 3,4-dimethylaniline with isobutyraldehyde in the presence of a reducing agent, is also a highly atom-efficient method, especially when catalytic hydrogenation is employed, as water is the main byproduct. uomustansiriyah.edu.iqrsc.org

Table 2: Atom Economy of Different N-Alkylation Methods

Alkylating AgentByproductAtom EconomyGreen Aspect
Isobutyl HalideHalide SaltLowGenerates stoichiometric waste.
Isobutyl AlcoholWaterHighWater is the only byproduct. mdpi.comresearchgate.net
Isobutyraldehyde (Reductive Amination with H₂)WaterHighHigh efficiency and clean byproduct. uomustansiriyah.edu.iq
Dialkyl CarbonatesAlcohol, CO₂ModerateGreener alternative to alkyl halides. organic-chemistry.org

Sustainable Catalytic Systems for this compound Formation

The development of sustainable catalytic systems is crucial for the green synthesis of this compound. The focus has been on replacing precious metal catalysts (e.g., palladium, iridium, ruthenium) with catalysts based on earth-abundant and less toxic metals, as well as developing reusable heterogeneous catalysts. nih.govrsc.orgrsc.org

Catalysts based on nickel, scispace.com cobalt, rsc.orgrsc.org manganese, nih.gov and copper tsijournals.com have shown significant efficacy in the N-alkylation of anilines with alcohols. These base-metal catalysts are more cost-effective and environmentally friendly than their noble metal counterparts. For example, defined PNP manganese pincer complexes have been shown to selectively monoalkylate various anilines with alcohols under relatively mild conditions. nih.gov

Heterogeneous catalysts are particularly advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and reused, minimizing catalyst waste and product contamination. thieme-connect.comorganic-chemistry.org Examples include palladium on charcoal (Pd/C), organic-chemistry.org which can be used in N-alkylation reactions and recycled multiple times, and metal oxides like niobium oxide (Nb₂O₅), which have demonstrated high activity and stability in the N-alkylation of aniline with benzyl (B1604629) alcohol. sioc-journal.cn The development of catalysts supported on magnetic nanoparticles also offers a promising route for easy separation and recycling.

Reaction Chemistry and Mechanistic Investigations of N Isobutyl 3,4 Dimethylaniline

Electrophilic Aromatic Substitution Reactions of the Dimethylaniline Moiety

The aromatic ring of N-Isobutyl-3,4-dimethylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the combined electron-donating effects of the amino group and the two methyl groups. These substituents increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

Regioselectivity and Electronic Effects in this compound Reactivity

The regiochemical outcome of EAS reactions on this compound is controlled by the directing effects of its three substituents. Both the N-isobutylamino group and the methyl groups are classified as activating, ortho-, para-directing groups. minia.edu.eglibretexts.org

N-Isobutylamino Group: This is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance (+R effect), significantly increasing electron density at the positions ortho (C2 and C6) and para (C5) to the C-N bond. lumenlearning.comlibretexts.org This resonance effect strongly outweighs its electron-withdrawing inductive effect (-I effect) caused by nitrogen's electronegativity. openstax.org

Methyl Groups (C3 and C4): These are weakly activating groups that donate electron density primarily through an inductive effect (+I effect) and hyperconjugation. Each methyl group directs incoming electrophiles to its own ortho and para positions.

The cumulative effect of these groups determines the most probable sites of substitution. The C5 position is sterically blocked. The primary sites for electrophilic attack are the C2 and C6 positions, which are ortho to the strongly activating amino group. The C2 position is also ortho to the 3-methyl group, which introduces steric hindrance. The C6 position is only ortho to the amino group, making it sterically more accessible. Therefore, electrophilic substitution is expected to occur preferentially at the C6 position, with potential for substitution at the C2 position as well, depending on the size of the electrophile and reaction conditions.

Table 1: Analysis of Substituent Effects on the Aromatic Ring

Substituent Position Electronic Effect Activating/Deactivating Directing Influence
N-Isobutylamino C1 +R >> -I Strongly Activating ortho, para (C2, C6)
Methyl C3 +I, Hyperconjugation Weakly Activating ortho, para (C2, C4, C6)
Methyl C4 +I, Hyperconjugation Weakly Activating ortho (C3, C5)

Nitration and Halogenation Pathways of this compound

Nitration: The nitration of N-alkylanilines is a well-established electrophilic aromatic substitution. acs.org For this compound, treatment with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) would be expected to introduce a nitro group onto the aromatic ring. youtube.com Based on the directing effects, the primary products would be N-isobutyl-3,4-dimethyl-6-nitroaniline and N-isobutyl-3,4-dimethyl-2-nitroaniline. However, a significant complication in the nitration of anilines is the reaction medium's strong acidity. youtube.com The basic amino group can be protonated to form an anilinium ion. The resulting -NH(isobutyl)H+ group is a powerful deactivating, meta-directing group. This can lead to the formation of a substantial amount of the meta-nitrated product, N-isobutyl-3,4-dimethyl-5-nitroaniline, a position that is otherwise electronically disfavored. To achieve selective ortho or para nitration, the reaction is often carried out on the N-acylated derivative, which protects the amine and directs substitution to the para position, followed by hydrolysis to remove the acyl group. tandfonline.com Alternative nitrating systems under milder conditions can also be employed to favor ortho/para substitution. researchgate.netresearchgate.net

Halogenation: Due to the highly activated nature of the ring, halogenation with reagents like bromine (Br2) or chlorine (Cl2) is expected to be a rapid reaction. ucalgary.calibretexts.org The reaction may proceed without a Lewis acid catalyst and can be difficult to control, often leading to polysubstituted products. The regioselectivity follows the principles outlined above, with initial substitution favored at the C6 position. A specialized method for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines involves the initial formation of the corresponding N-oxide, followed by treatment with thionyl bromide or thionyl chloride. nih.gov This approach offers a high degree of regiocontrol that may be applicable to secondary N-alkylanilines as well.

Nucleophilic Reactivity and Derivatization of the Amine Functionality

The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophile and a weak base. This allows for a variety of reactions at the nitrogen center.

Alkylation and Acylation Reactions at the Nitrogen Center of this compound

Alkylation: As a secondary amine, this compound can undergo further N-alkylation to form a tertiary amine. This reaction is typically achieved by treating the amine with an alkyl halide, such as an alkyl iodide or bromide, in a nucleophilic substitution reaction. wikipedia.orgyoutube.comucalgary.ca For example, reaction with methyl iodide would yield N-isobutyl-N-methyl-3,4-dimethylaniline. A base is often added to neutralize the hydrogen halide byproduct. google.com However, the product tertiary amine can still be nucleophilic and may react further with the alkylating agent to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the tertiary amine over the quaternary salt. masterorganicchemistry.com

Acylation: The nitrogen center can be readily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to form an amide. organic-chemistry.orgosi.lv For instance, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-acetyl-N-isobutyl-3,4-dimethylaniline. This reaction is generally very efficient and chemoselective for the N-acylation of indoles and other N-heterocycles has been achieved using stable thioesters as the acyl source. nih.gov The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

Oxidation and Reduction Chemistry Involving the this compound Amine Group

Oxidation: The amine group is susceptible to oxidation. The specific product depends on the oxidant used and the reaction conditions.

With Peroxy Acids: Oxidation with reagents like peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA) can lead to various products. For secondary aromatic amines, oxidation can be complex, but potential products include nitrones or N-oxides, though the latter are more commonly formed from tertiary amines. acs.org

Catalytic Oxidation: Various metal catalysts can facilitate the aerobic oxidation of amines. acs.org Catalytic systems based on manganese, iron, or ruthenium can oxidize secondary amines to imines. rsc.orgresearchgate.net For this compound, this would involve the formation of an imine by dehydrogenation. Laccase-catalyzed bio-oxidation represents a "green" alternative, though it can sometimes lead to complex polymeric products. nih.gov

Reduction: The amine functionality in this compound is already in a reduced state. Reduction chemistry is more relevant for derivatives of this compound. For example, if a nitro group were introduced onto the aromatic ring via nitration (Section 3.1.2), this nitro group could be selectively reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This would provide a route to substituted N-isobutyl-3,4-dimethylbenzene-diamines.

Metal-Mediated and Catalytic Transformations Involving this compound

Transition metals, particularly palladium, play a crucial role in modern synthetic methods that can be applied to N-alkylanilines. These methods often involve the activation of C-H or C-N bonds to form new carbon-carbon or carbon-heteroatom bonds.

Directed ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.orgorganic-chemistry.org While tertiary amino groups can act as DMGs, secondary N-alkylamino groups are less common. However, it is plausible that the nitrogen atom in this compound could direct lithiation to the C2 or C6 positions, with C6 being more likely due to reduced steric hindrance. uwindsor.ca Recent studies have shown that even N-alkylanilines can undergo CO2-mediated ortho-lithiation. bohrium.com

Palladium-Catalyzed C-H Activation/Functionalization: In recent years, palladium-catalyzed direct C-H functionalization has emerged as a major tool in organic synthesis. nih.gov The N-alkylamino group can serve as a directing group to facilitate the activation of a proximal C-H bond. For N-alkylanilines, this can lead to intramolecular cyclization reactions to form heterocycles like indoles or carbazoles. nih.govrsc.org For example, palladium-catalyzed oxidative C-H activation and annulation of N-alkylanilines with alkynes is a known method for synthesizing indole (B1671886) derivatives. rsc.org Such transformations could potentially be applied to this compound to construct more complex fused heterocyclic systems. Palladium catalysts have been shown to activate C(sp3)-H bonds adjacent to an amine, leading to strained nitrogen heterocycles, a reactivity mode that could involve the isobutyl group. nih.govresearchgate.net

Table 2: Representative Metal-Catalyzed Reactions for N-Alkylaniline Derivatives

Reaction Type Catalyst/Reagents Substrate Type Product Type Reference
C-H Activation/Annulation Pd(OAc)2, Ag2CO3, Alkyne N-Alkylaniline 3-Bromoindole rsc.org
Intramolecular Amination Pd(OAc)2, PhI(OAc)2 N-Alkylaniline N-Alkylcarbazole nih.gov
ortho-Lithiation n-BuLi, CO2 N-Ethylaniline ortho-Lithiated Aniline (B41778) bohrium.com
C(sp3)-H Amination Pd(OAc)2, Iodoarene diacetate Picolinamide-protected amines β- or γ-Lactams nih.gov

Ligand Design and Application in Catalysis for this compound Derivatives

There is no available research detailing the design of ligands derived from this compound for catalytic applications. General principles of ligand design often involve the modification of aniline derivatives to influence the steric and electronic properties of a metal center in a catalyst. However, no specific examples or studies pertaining to the isobutyl and dimethyl-substituted aniline could be identified.

C-H Activation and Functionalization Reactions of this compound

The field of C-H activation is a prominent area of chemical research, with numerous strategies for the functionalization of aromatic and aliphatic C-H bonds. These methods are broadly applicable to a range of substrates. Nevertheless, a targeted search for the application of these methods to this compound yielded no specific results. There are no documented studies of its C-H activation or subsequent functionalization in the scientific literature.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Similarly, a comprehensive search for data on the reaction kinetics and thermodynamics of transformations involving this compound did not produce any specific findings. While studies on the kinetics of related compounds, such as N,N-dimethylaniline, provide insights into the general reactivity of N-alkylanilines, this information cannot be directly extrapolated to this compound without dedicated experimental investigation. No such investigations appear to have been published.

Advanced Spectroscopic and Structural Characterization of N Isobutyl 3,4 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-Isobutyl-3,4-dimethylaniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete atomic connectivity and infer detailed stereochemical and conformational information.

The structural elucidation of this compound is achieved through a synergistic application of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. While ¹H NMR provides information on the chemical environment and connectivity of protons, ¹³C NMR reveals the carbon skeleton of the molecule. iium.edu.myiium.edu.my

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two aromatic methyl groups, and the protons of the N-isobutyl group (CH₂, CH, and CH₃). The aromatic region would likely display an ABX spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The isobutyl group would present a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen atom.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino and methyl substituents. scite.ai

To definitively assign these signals, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It would confirm the connectivity within the isobutyl group (e.g., coupling between the CH₂ and CH protons) and potentially reveal smaller long-range couplings involving the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for piecing together the molecular structure by connecting fragments. For instance, it would show a correlation from the N-CH₂ protons to the aromatic carbon C4, confirming the attachment point of the isobutyl group to the nitrogen, and from the nitrogen to the aromatic C4.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~6.9 - 7.1d~8.0
H-5~6.6 - 6.8dd~8.0, 2.0
H-6~6.5 - 6.7d~2.0
N-CH₂~2.9 - 3.1d~7.0
Ar-CH₃ (C3)~2.1 - 2.3s-
Ar-CH₃ (C4)~2.1 - 2.3s-
CH(CH₃)₂~1.8 - 2.0m~7.0
CH(CH₃)₂~0.9 - 1.0d~7.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1~146 - 148
C-2~130 - 132
C-3~137 - 139
C-4~125 - 127
C-5~113 - 115
C-6~110 - 112
N-CH₂~55 - 57
Ar-CH₃ (C3)~19 - 21
Ar-CH₃ (C4)~18 - 20
CH(CH₃)₂~27 - 29
CH(CH₃)₂~20 - 22

Dynamic NMR (DNMR) spectroscopy is a powerful method to study molecular motions that occur on the NMR timescale, such as conformational changes and restricted rotations. gla.ac.uknih.gov For this compound, two primary dynamic processes could be investigated: rotation around the C(aryl)-N bond and nitrogen inversion.

The rotation around the C-N bond can be hindered due to steric interactions between the isobutyl group and the methyl group at the C3 position of the aromatic ring. At low temperatures, this rotation may become slow enough to be observed on the NMR timescale, potentially leading to the broadening of signals or the appearance of distinct signals for different rotational conformers (rotamers). researchgate.net By acquiring spectra at various temperatures, it is possible to determine the energy barrier for this rotation.

Similarly, the nitrogen atom in the amine is pyramidal and undergoes rapid inversion at room temperature. While typically too fast to be observed by NMR, significant steric hindrance could potentially raise the energy barrier for this process. DNMR studies can provide quantitative data on the kinetics of these conformational exchanges, offering deeper insight into the molecule's three-dimensional structure and flexibility in solution. springernature.comresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the characteristic vibrations of chemical bonds. These methods are essential for identifying functional groups and confirming the structure of this compound. researchgate.net

The IR and Raman spectra of this compound are expected to exhibit several characteristic bands that correspond to the vibrations of its specific structural components.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the isobutyl and methyl groups will be observed in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of bands, often between 1450 and 1600 cm⁻¹. The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-N Stretching: The stretching vibration of the aryl-N bond is expected to appear in the 1250-1350 cm⁻¹ region. The aliphatic C-N stretch from the isobutyl group will also contribute in this area.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 800-900 cm⁻¹ region. Aliphatic C-H bending vibrations (from CH₃ and CH₂ groups) will appear around 1375 cm⁻¹ and 1465 cm⁻¹.

Table 3: Characteristic Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C-H Stretch (Aromatic)3000 - 3100Aryl C-H
C-H Stretch (Aliphatic)2850 - 3000Isobutyl, Methyl C-H
C=C Stretch (Aromatic)1450 - 1600Benzene Ring
C-N Stretch (Aryl)1250 - 1350Aryl-N
C-H Bend (Aliphatic)1370 - 1470Isobutyl, Methyl C-H
C-H Out-of-Plane Bend800 - 900Substituted Benzene

In situ vibrational spectroscopy (primarily IR and Raman) is a valuable technique for real-time monitoring of chemical reactions, providing mechanistic and kinetic information without the need for sample extraction. mdpi.com For instance, the synthesis of this compound via the reductive amination of 3,4-dimethylaniline (B50824) with isobutyraldehyde (B47883) could be monitored.

Using an in situ IR probe, one could track the disappearance of the carbonyl (C=O) stretching band of isobutyraldehyde (around 1720 cm⁻¹) and the N-H bending vibration of the primary amine reactant, 3,4-dimethylaniline (around 1620 cm⁻¹). nih.gov Concurrently, the growth of bands characteristic of the product, such as the aliphatic C-H bands of the isobutyl group, would signify the progress of the reaction. This approach allows for the optimization of reaction conditions and the detection of transient intermediates. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. libretexts.org

The chromophore in this molecule is the substituted aniline (B41778) system. The nitrogen atom's lone pair of electrons (n electrons) and the π-electron system of the benzene ring are key to its UV-Vis absorption profile. The spectrum is expected to show strong absorption bands characteristic of substituted benzenes.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-intensity absorptions. For N,N-dialkylanilines, these transitions give rise to strong bands, often referred to as the E-band (ethylenic) and B-band (benzoic). photochemcad.com

n → π Transitions:* This involves the transition of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions.

The presence of alkyl groups (isobutyl on the nitrogen and two methyls on the ring) acts as auxochromes. These electron-donating groups cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted aniline. This is due to the stabilization of the excited state.

Table 4: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Cyclohexane)

Transition TypeExpected λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Band Assignment
π → π~250 - 260~15,000 - 20,000Primary Band (E-band)
π → π~295 - 310~2,000 - 4,000Secondary Band (B-band)
n → π*>310Lower intensity, often obscured-

The exact position and intensity of these bands can be influenced by the polarity of the solvent. researchgate.net Polar solvents can lead to shifts in the absorption maxima due to differential stabilization of the ground and excited states.

Analysis of Electronic Absorption and Emission Characteristics of this compound

The electronic absorption and emission spectra of N-alkylanilines are dominated by transitions involving the π-electron system of the benzene ring, modulated by the electron-donating amino group. For this compound, the absorption spectrum is expected to exhibit characteristic bands corresponding to π → π* transitions. The presence of the electron-donating isobutyl and dimethyl substituents on the aniline core typically results in a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted aniline.

Upon photoexcitation, the molecule is promoted to an excited state from which it can relax via radiative (fluorescence) or non-radiative pathways. The emission spectrum is generally a mirror image of the lowest energy absorption band and is Stokes-shifted to a longer wavelength. The exact position and intensity of the absorption and emission maxima are influenced by the solvent polarity, a phenomenon known as solvatochromism. In nonpolar solvents, a single emission band from a locally excited (LE) state is typically observed.

Table 1: Representative Electronic Absorption and Emission Data for a Generic N,N-Dialkylaniline in Different Solvents This table presents typical data based on similar compounds to illustrate expected characteristics.

SolventDielectric ConstantAbsorption Maximum (λabs, nm)Emission Maximum (λem, nm)
n-Hexane1.88~298~340
Dichloromethane8.93~305~355
Acetonitrile37.5~308~360 (LE), ~450 (ICT)

Intramolecular Charge Transfer Phenomena in this compound Systems

A key photophysical process in N,N-dialkylanilines is Intramolecular Charge Transfer (ICT). ossila.com This phenomenon occurs when a molecule in an excited state facilitates the movement of an electron from an electron-donor part of the molecule to an electron-acceptor part. ossila.com In this compound, the dialkylamino group acts as the electron donor and the phenyl ring acts as the acceptor.

Upon absorption of a photon, the molecule transitions to a Franck-Condon excited state, which rapidly relaxes to a locally excited (LE) state. In polar solvents, a further relaxation can occur to a highly polar, charge-separated state known as the Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net This process involves the rotation of the N-isobutyl group around the C-N single bond, leading to a conformation where the π-systems of the donor and acceptor moieties are electronically decoupled. ossila.com

The formation of this TICT state is often responsible for the appearance of a second, highly red-shifted emission band in the fluorescence spectrum, a phenomenon known as dual fluorescence. ossila.com The energy of the TICT state is significantly stabilized by polar solvents, which can interact with the large dipole moment of this charge-separated species. Therefore, while this compound would be expected to show a single fluorescence band in nonpolar solvents, a dual emission (one from the LE state and one from the TICT state) would be anticipated in polar solvents like acetonitrile. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (Excluding Basic Identification Data)

Mass spectrometry provides critical information about a molecule's structure through analysis of its fragmentation patterns upon ionization. wikipedia.org For this compound (Molecular Weight: 191.31 g/mol ), the electron ionization (EI) mass spectrum is predicted to be dominated by fragmentation pathways characteristic of N-alkylanilines. miamioh.edu

The primary and most significant fragmentation event is the α-cleavage (also known as benzylic cleavage), which involves the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In this case, the bond between the nitrogen and the isobutyl group is the most likely site of cleavage. Loss of a propyl radical (•CH(CH₃)₂) from the molecular ion (M⁺•) would lead to the formation of a highly stable, resonance-stabilized cation. This fragment is expected to be the base peak in the spectrum.

Other potential fragmentation pathways include the loss of a hydrogen radical (M-1) from the molecular ion and cleavage within the aromatic ring, although these are typically less favorable.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Value (Predicted)Ion StructureFragmentation PathwayRelative Abundance
191[C₁₃H₂₁N]⁺•Molecular Ion (M⁺•)Moderate
148[C₁₀H₁₄N]⁺α-Cleavage: Loss of •C₃H₇ (propyl radical)High (Likely Base Peak)
134[C₉H₁₂N]⁺Loss of •C₄H₉ (isobutyl radical)Low to Moderate
118[C₈H₈N]⁺Further fragmentation of [M-C₃H₇]⁺Low

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography provides definitive information on the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related substituted aniline derivatives allows for a reliable prediction of its key structural features. cambridge.orgznaturforsch.com

The 3,4-dimethylphenyl ring is expected to be largely planar. The geometry around the tertiary nitrogen atom can vary from trigonal planar to slightly pyramidal, depending on the steric hindrance of the alkyl groups and crystal packing effects. The C(aryl)-N bond length would be shorter than a typical C-N single bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the aromatic ring.

In the solid state, the molecules would pack in a manner dictated by weak intermolecular forces. Given the absence of strong hydrogen bond donors, the crystal lattice would likely be stabilized by van der Waals forces and potentially C-H···π interactions, where a hydrogen atom from an adjacent molecule interacts with the electron cloud of the aromatic ring.

Table 3: Typical Crystallographic Parameters for Substituted Aniline Derivatives Data compiled from studies on analogous structures. cambridge.orgacs.orgmdpi.com

ParameterTypical Value Range
Crystal SystemMonoclinic or Orthorhombic
C(aryl)-N Bond Length1.38 - 1.42 Å
N-C(alkyl) Bond Length1.45 - 1.48 Å
C(aryl)-N-C(alkyl) Bond Angle116 - 120°
Dihedral Angle (Ring vs. N-substituents)0 - 30°

Computational and Theoretical Investigations of N Isobutyl 3,4 Dimethylaniline

Quantum Chemical Calculations (DFT and Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These first-principles approaches solve the electronic structure of the molecule to derive various properties. DFT is widely used for its balance of computational cost and accuracy, while ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, wave function-based approach. researchgate.netconicet.gov.ar

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-Isobutyl-3,4-dimethylaniline, this involves determining the precise bond lengths, bond angles, and dihedral angles. Studies on analogous molecules, such as N-(3,4-dimethylphenyl)benzamide and various dimethylaniline derivatives, have successfully used methods like DFT (e.g., with the B3LYP functional) and HF with basis sets like 6-31G(d) to achieve optimized geometries that correlate well with experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.netnih.gov

Electronic structure analysis examines the distribution of electrons within the optimized molecular geometry. This includes mapping the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. For an aniline (B41778) derivative, the nitrogen atom and the aromatic ring are regions of particular interest, with the isobutyl and dimethyl groups influencing the electron density distribution through inductive and hyperconjugative effects.

Table 1: Illustrative Optimized Geometric Parameters for an Aniline Derivative Core (Calculated) Note: This table presents typical parameter types obtained from geometry optimization. Specific values for this compound would require dedicated calculations.

ParameterDescriptionTypical Value (Å or °)
C-N Bond LengthThe distance between the aniline nitrogen and the attached ring carbon.~1.40 Å
C-C (Aromatic)The average distance between adjacent carbon atoms in the phenyl ring.~1.39 Å
C-N-C AngleThe angle formed by the isobutyl group, the nitrogen atom, and the phenyl ring carbon.~120°
Dihedral AngleThe twist of the isobutyl group relative to the plane of the aromatic ring.Varies based on conformation

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, due to the electron-donating nature of the amine and methyl groups. The LUMO is likely distributed over the aromatic ring's antibonding π* orbitals. FMO analysis helps predict how the molecule will interact in chemical reactions, such as cycloadditions or electrophilic substitutions. researchgate.netwikipedia.org

Table 2: Example Frontier Molecular Orbital Data Note: This table illustrates the kind of data generated from FMO analysis. Values are hypothetical for this compound.

Molecular OrbitalEnergy (eV)Description
HOMO-5.85Highest energy orbital containing electrons; indicates electron-donating capability.
LUMO-0.95Lowest energy orbital without electrons; indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.90Energy difference between HOMO and LUMO; relates to chemical reactivity and stability.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental results to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. conicet.gov.ar Similarly, Gauge-Including Atomic Orbital (GIAO) calculations are used to predict NMR chemical shifts (¹H and ¹³C), which can be compared directly with experimental NMR data. researchgate.net Studies on similar compounds have shown good agreement between theoretical predictions (using DFT methods) and experimental spectroscopic data. researchgate.netconicet.gov.ar This correlation is crucial for confirming the calculated structure and understanding the vibrational modes and electronic environment of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations would be invaluable for exploring the conformational flexibility of the isobutyl group and its interaction with surrounding solvent molecules or other species. This analysis can reveal the most stable or frequently adopted conformations and the energetic barriers between them. nih.gov Such simulations can also predict bulk properties like density and cohesive energy density, which relates to stability. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By performing a transition state search, researchers can identify the highest-energy structure along a reaction coordinate—the transition state. The energy of this state determines the activation energy of the reaction. This methodology allows for the step-by-step elucidation of complex reaction mechanisms, providing a level of detail often unattainable through experiments alone. For a molecule like this compound, this could be applied to understand its synthesis, potential degradation pathways, or its role as a reactant in further chemical transformations.

QSAR (Quantitative Structure-Activity Relationship) Studies on this compound Analogs (Excluding Biological Activity Correlation)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and a specific property or activity. While often used for biological activity, QSAR can also be applied to non-biological endpoints such as chemical reactivity, solubility, or environmental fate.

In the context of this compound, a QSAR study would involve creating a dataset of analogous aniline derivatives with variations in their substituent groups. For each analog, a set of molecular descriptors (e.g., electronic, steric, and topological parameters) would be calculated. These descriptors would then be statistically correlated with a measured non-biological property (e.g., reaction rate constant). The resulting QSAR model could then be used to predict the property for new, untested analogs of this compound, guiding the design of compounds with desired chemical characteristics.

Development of Force Fields for Molecular Modeling of this compound Systems

The accurate simulation of this compound systems using molecular modeling techniques, such as molecular dynamics (MD) or Monte Carlo (MC) simulations, is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For a molecule like this compound, which possesses a combination of an aromatic ring, a tertiary amine, and a flexible alkyl chain, the development of a specific and accurate force field is a non-trivial but essential task for predictive computational studies.

The development of force field parameters for novel or sparsely studied molecules like this compound typically follows a systematic procedure. This process involves the determination of parameters for both bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. Given the absence of a bespoke force field for this compound in the public domain, its parameterization would rely on a combination of quantum mechanical (QM) calculations, analogy to existing well-parameterized molecules, and potentially, fitting to experimental data.

General-purpose force fields such as the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS-AA) serve as common starting points for the parameterization of new organic molecules. researchgate.netambermd.orgrsc.org These force fields are designed to be compatible with biomolecular force fields and cover a wide range of chemical space. researchgate.net The process would involve assigning atom types from the chosen force field to the atoms of this compound and then deriving any missing parameters.

Parameterization Strategy for this compound

A robust parameterization strategy for this compound would involve several key steps:

Quantum Mechanical Calculations: High-level QM calculations, often using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are performed on the molecule or its representative fragments. researchgate.net These calculations provide essential data, including the optimized molecular geometry, vibrational frequencies (for bond and angle force constants), and the electrostatic potential (ESP) for deriving partial atomic charges. youtube.com For instance, QM calculations on N,N-dimethylaniline and isobutylamine (B53898) could provide foundational data for the respective fragments of the target molecule. researchgate.net

Partial Charge Derivation: The distribution of charge within the molecule is a critical determinant of its intermolecular interactions. Partial atomic charges are typically derived by fitting them to the QM-calculated ESP. youtube.com The Restrained Electrostatic Potential (RESP) fitting procedure is a widely used method that helps to avoid unrealistically large charges on buried atoms and improves the transferability of the parameters. ambermd.org

Bonded Parameterization:

Bonds and Angles: The equilibrium bond lengths and angles are usually taken directly from the QM-optimized geometry. The corresponding force constants are often derived from the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) from the QM vibrational frequency analysis. nih.gov

Dihedral Angles: The torsional parameters, which govern the rotation around chemical bonds, are arguably the most challenging and critical to parameterize correctly, especially for a flexible molecule like this compound. The rotation around the C(aryl)-N bond and the bonds within the isobutyl group define the molecule's conformational landscape. To parameterize these, a potential energy surface (PES) scan is performed at the QM level for each relevant dihedral angle. nih.gov The resulting energy profiles are then used to fit the Fourier series terms that constitute the dihedral potential in the force field. nih.gov

Lennard-Jones (Non-bonded) Parameters: The Lennard-Jones parameters (the well depth, ε, and the collision diameter, σ) describe the van der Waals interactions. For a new molecule, these are often transferred from existing atom types in a general force field like GAFF or OPLS-AA that correspond to similar chemical environments. rsc.org For example, the parameters for the aromatic carbons and hydrogens would be taken from those for substituted benzenes, while those for the alkyl chain would be sourced from alkane parameters. nih.gov

Illustrative Force Field Parameters

While specific parameters for this compound require dedicated calculations, the following tables provide an illustration of the types of parameters that would be determined, with example values drawn from the OPLS-AA and GAFF force fields for analogous chemical groups.

Table 1: Example Atom Types and Partial Charges for this compound Fragments

Atom DescriptionOPLS-AA Atom Type (Example)GAFF Atom Type (Example)Example Charge (e)
Aromatic Carbon (unsubstituted)CAca-0.115
Aromatic Carbon (C-CH3)CAca-0.050
Aromatic Carbon (C-N)CAca0.180
Aromatic HydrogenHAha0.115
Amine NitrogenNn3-0.250
Methyl Carbon (on ring)CTc3-0.180
Methyl Hydrogen (on ring)HChc0.060
Isobutyl CH2 CarbonCTc3-0.050
Isobutyl CH CarbonCTc30.020
Isobutyl CH3 CarbonCTc3-0.180
Isobutyl HydrogenHChc0.060

Note: These are representative values for similar chemical environments and are not the result of specific calculations for this compound. Actual charges would be derived from a QM ESP fit for the entire molecule.

Table 2: Example Bond and Angle Parameters

Bond/AngleEquilibrium Value (r₀/θ₀)Force Constant (K)Source Force Field (Example)
Bonds
C(ar)-C(ar)1.400 Å469 kcal/mol/ŲOPLS-AA
C(ar)-N1.385 Å410 kcal/mol/ŲGAFF
N-C(isobutyl)1.470 Å367 kcal/mol/ŲGAFF
C-C (isobutyl)1.529 Å268 kcal/mol/ŲOPLS-AA
C(ar)-H1.080 Å340 kcal/mol/ŲOPLS-AA
C-H (alkyl)1.090 Å340 kcal/mol/ŲOPLS-AA
Angles
C(ar)-C(ar)-C(ar)120.0°63 kcal/mol/rad²OPLS-AA
C(ar)-N-C(isobutyl)118.0°70 kcal/mol/rad²GAFF
C(isobutyl)-N-C(isobutyl)115.0°50 kcal/mol/rad²GAFF
C-C-C (isobutyl)111.5°58.3 kcal/mol/rad²OPLS-AA

Note: These parameters are illustrative and are based on standard values for similar atom types in the specified force fields.

Table 3: Example Dihedral Torsion Parameters for Key Rotatable Bonds

Dihedral (Atoms)Fourier Term (Vn)Periodicity (n)Phase (γ)Source Force Field (Example)
C(ar)-C(ar)-N-C(isobutyl)1.5 kcal/mol2180°GAFF (estimated)
C(ar)-N-C(isobutyl)-C0.2 kcal/mol3OPLS-AA (alkane-like)
N-C-C-C (isobutyl)0.15 kcal/mol3OPLS-AA (alkane-like)

Note: Dihedral parameters are highly specific to the electronic structure of the bond. The values presented are representative of the functional form and are not derived from QM scans of this compound.

The development of a high-quality force field for this compound is a meticulous process that would enable detailed computational investigations into its conformational dynamics, intermolecular interactions, and bulk properties. The accuracy of such a force field would be paramount for its application in materials science, chemical engineering, and other fields where the molecular behavior of this compound is of interest.

Synthesis and Exploration of N Isobutyl 3,4 Dimethylaniline Derivatives and Analogs

Modification of the N-Alkyl Group and its Impact on Chemical Properties

The nature of the N-alkyl substituent in N-alkylanilines significantly influences their chemical properties, primarily their basicity and nucleophilicity. While specific studies on a series of N-alkyl-3,4-dimethylaniline analogs are not extensively documented in publicly available literature, the impact of modifying the N-alkyl group can be inferred from general principles of physical organic chemistry.

The basicity of anilines is a measure of the availability of the nitrogen lone pair for protonation. Alkyl groups, being electron-donating through an inductive effect (+I), generally increase the electron density on the nitrogen atom, thereby increasing basicity compared to aniline (B41778) itself. However, in aqueous solutions, the trend is not straightforward due to the interplay of inductive effects, steric hindrance to solvation of the protonated amine, and solvation effects. For instance, in the case of N-methyl and N-ethyl anilines, a subtle balance of these factors determines the final basicity.

The isobutyl group in N-Isobutyl-3,4-dimethylaniline is a branched alkyl group. Its inductive effect is expected to enhance the basicity of the aniline nitrogen. However, its bulkier nature compared to a methyl or ethyl group can introduce steric hindrance. This steric hindrance can affect the rate of reactions where the nitrogen atom acts as a nucleophile. For reactions involving attack at the nitrogen, a bulkier substituent like isobutyl may decrease the reaction rate compared to a less hindered N-alkyl group.

The following data table, while not specific to this compound due to a lack of available data, illustrates the general effect of N-alkylation on the pKa of the conjugate acid of anilines. A higher pKa indicates a more basic amine.

CompoundpKa of Conjugate AcidReference
Aniline4.63 wikipedia.org
N-Methylaniline4.85 wikipedia.org
N,N-Dimethylaniline5.07 researchgate.net
N-Ethylaniline5.11 wikipedia.org
N,N-Diethylaniline6.56 researchgate.net

Ring Substitution Patterns and their Influence on Reactivity of this compound Analogs

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the electronic effects of the N-isobutylamino group and the two methyl groups. The amino group is a powerful activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. The combined effect of these groups makes the aromatic ring highly susceptible to electrophilic attack.

The introduction of further substituents onto the aromatic ring of this compound would significantly alter its reactivity. The nature and position of these new substituents would either enhance or diminish the electron-donating effect of the existing groups.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH), when introduced onto the ring, would further increase the electron density, making the aniline analog even more reactive towards electrophiles.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), or sulfonyl (-SO3H), would decrease the electron density on the ring, thereby deactivating it towards electrophilic substitution.

A study on the electron donor-acceptor (EDA) interaction between 3,4-dimethylaniline (B50824) and 2,3-dicyano-1,4-naphthoquinone (B85539) demonstrated the formation of a charge-transfer complex, highlighting the electron-donating nature of the 3,4-dimethylaniline moiety. organicchemistrydata.org The final product identified was 3-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone. organicchemistrydata.org This suggests that this compound would also readily participate in such interactions, with the N-isobutyl group potentially influencing the kinetics and thermodynamics of the process.

The nitration of N,N-dimethylaniline under strongly acidic conditions (HNO3/H2SO4) surprisingly yields the meta-nitro product as the major isomer. youtube.com This is because under these conditions, the amino group is protonated to form an anilinium ion (-N+H(CH3)2), which is a meta-directing group. A similar outcome would be expected for the nitration of this compound under the same conditions. To achieve para-nitration, milder conditions or protection of the amino group would be necessary.

The following table provides spectroscopic data for the parent compound, 3,4-dimethylaniline, which serves as a reference for its derivatives.

Spectroscopic Data3,4-DimethylanilineReference
¹H NMR (CDCl₃, δ ppm) 6.95 (d, 1H), 6.63 (d, 1H), 6.57 (s, 1H), 3.55 (s, 2H, NH₂), 2.19 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) chemicalbook.com
IR (KBr, cm⁻¹) 3430, 3350 (N-H stretch), 2910, 2850 (C-H stretch), 1620 (N-H bend), 1510 (C=C stretch) nist.gov

This data is for the primary amine 3,4-dimethylaniline. The spectra for this compound would show additional signals corresponding to the isobutyl group.

Synthesis of Polyfunctional Derivatives Incorporating this compound Scaffolds

The synthesis of polyfunctional derivatives of this compound can be approached through various synthetic strategies, leveraging the reactivity of both the aniline nitrogen and the activated aromatic ring. While specific examples for this exact scaffold are scarce in the literature, general methods for the functionalization of N,N-dialkylanilines can be applied.

One common approach is the direct electrophilic substitution on the aromatic ring, as discussed in the previous section. This allows for the introduction of functional groups such as nitro, halo, and sulfonyl groups. For instance, halogenation can be achieved using various halogenating agents. Subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on the halogenated derivatives can then be used to introduce a wide array of other functional groups, including alkyl, aryl, and heteroaryl moieties.

Another strategy involves the modification of the N-isobutyl group. For example, if a hydroxyl group were present on the alkyl chain, it could be further functionalized through esterification or etherification.

The synthesis of more complex heterocyclic structures fused to the aniline ring is also a viable route to polyfunctional derivatives. For example, the reaction of N,N-dialkylanilines with certain reagents can lead to the formation of indole (B1671886) or quinoline (B57606) derivatives.

A study on the synthesis of poly(N,N-dimethylaniline-formaldehyde) supported on magnetic nanoparticles demonstrates the reactivity of the para-position of N,N-dimethylaniline in condensation reactions. mdpi.com A similar reactivity would be expected for this compound, allowing for its incorporation into polymeric structures.

Chiral Derivatives of this compound and Stereochemical Studies

The introduction of chirality into molecules containing the this compound scaffold can be achieved through several synthetic approaches. While the parent molecule itself is achiral, the synthesis of chiral derivatives can be accomplished by introducing a stereocenter either in a substituent on the aromatic ring, within the N-alkyl group, or by creating a chiral axis in sterically hindered derivatives.

One potential route to chiral derivatives is through the use of a chiral starting material or a chiral reagent during the synthesis. For example, if a chiral alkylating agent is used to introduce the N-alkyl group, a chiral center can be established. Alternatively, if a substituent on the aromatic ring is modified using a stereoselective reaction, a chiral product can be obtained.

The study of the stereochemistry of such derivatives would involve techniques like polarimetry to measure optical rotation, and chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate and analyze enantiomers or diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity.

While no specific examples of chiral derivatives of this compound are readily found in the searched literature, the principles of asymmetric synthesis are well-established and could be applied to this system. For example, the stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from chiral 1,4-diarylbutane-1,4-diols highlights a bioinspired approach to creating stereocenters that could potentially be adapted to related systems.

Applications of N Isobutyl 3,4 Dimethylaniline in Chemical Synthesis and Materials Science

N-Isobutyl-3,4-dimethylaniline as a Precursor or Intermediate in Organic Synthesis

The chemical architecture of this compound makes it a versatile building block for the synthesis of more complex molecules. The reactivity of the aromatic ring and the properties imparted by the N-alkyl substituent are key to its utility.

This compound serves as a key intermediate in the creation of various specialty chemicals. The foundational structure, 3,4-dimethylaniline (B50824) (also known as 3,4-xylidine), is a well-established precursor in the production of Riboflavin (B1680620) (Vitamin B2), as well as various dyes and pesticides nih.govwikipedia.org. The process of N-alkylation, which introduces the isobutyl group to the nitrogen atom, is a common strategy in organic synthesis to modify the parent molecule's physical and chemical properties, such as solubility, basicity, and reactivity researchgate.netnih.govrsc.org.

This modification is crucial for synthesizing targeted, high-value organic compounds. For instance, a structurally similar compound, N-(1-Ethylpropyl)-3,4-dimethylaniline, is specifically used as a synthetic intermediate for dinitro herbicides chemicalbook.com. This parallel application underscores the role of N-alkylation of 3,4-dimethylaniline in producing specialized agrochemicals. By modifying the aniline (B41778) nitrogen with an isobutyl group, chemists can fine-tune the molecular properties to achieve desired performance in the final product, whether it be a pharmaceutical intermediate, a specialized dye, or another performance chemical diplomatacomercial.compubcompare.ai.

Tertiary aromatic amines like this compound are valuable reagents in a variety of chemical reactions, often acting as bases or catalysts. The closely related compound N,N-dimethylaniline (DMA) is widely used as a promoter in the curing of polyester and vinyl ester resins and as an acid scavenger in certain synthetic procedures chemicalbook.comwikipedia.org.

This compound can function similarly as a non-nucleophilic base. The isobutyl group provides significant steric hindrance around the nitrogen atom, which can be advantageous in reactions where the amine's basicity is required but its nucleophilic participation would lead to unwanted side products. This property is particularly useful in processes like acetylation, where bases such as pyridine (B92270) or dimethylaniline are employed to neutralize acidic byproducts byjus.com. The increased steric bulk of the isobutyl group compared to methyl groups can enhance selectivity in certain chemical transformations. Furthermore, N,N-dialkylanilines can be transformed into N-oxides, which are versatile intermediates for synthesizing complex heterocyclic scaffolds like tetrahydroquinolines through processes such as the Polonovski–Povarov reaction nih.gov.

Potential Reagent Applications Reaction Type Function of this compound Rationale based on Analogs (e.g., DMA)
Polyester Resin CuringPolymerizationPromoter / AcceleratorTertiary amine initiates radical formation from peroxides chemicalbook.comwikipedia.org.
Acetylation ReactionsAcyl TransferAcid Scavenger / BaseNeutralizes HCl or other acidic byproducts byjus.com.
Povarov-type ReactionsHeterocycle SynthesisPrecursor to Reactive IntermediateFormation of an N-oxide followed by rearrangement nih.gov.

Integration into Polymeric Materials and Functional Systems

The electronic and structural properties of this compound allow for its incorporation into functional materials, including advanced energy systems and polymer networks.

In the field of photovoltaics, N,N-dialkylaniline derivatives are critical components in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs) nih.govmdpi.com. These dyes typically feature a Donor-π-Acceptor (D-π-A) structure, where the aniline moiety serves as the electron donor mdpi.com. The function of the donor is to provide electrons upon photoexcitation.

Dye Component Function Impact on DSSC Performance
This compound moiety Electron DonorProvides electrons for charge separation upon light absorption.
Isobutyl GroupSteric HindrancePrevents dye aggregation, improving electron injection efficiency and voltage researchgate.net.
3,4-Dimethylphenyl Groupπ-SystemPart of the conjugated system that facilitates charge transfer.
Acceptor/Anchor Group (in full dye)Electron Acceptor & Surface AttachmentInjects electrons into the TiO₂ conduction band and secures the dye to the surface mdpi.com.

Tertiary aromatic amines are well-established as accelerators or catalysts in free-radical polymerization, particularly for curing acrylic and polyester resins nih.gov. N,N-dimethylaniline, for example, is used in combination with initiators like benzoyl peroxide to catalyze the polymerization of methyl methacrylate at ambient temperatures google.com. The tertiary amine facilitates the decomposition of the peroxide initiator, generating the free radicals necessary to start the polymerization chain reaction.

This compound, as a tertiary aromatic amine, is expected to exhibit similar catalytic activity. It can be employed as a component in catalyst systems for the cross-linking of polymers, forming durable thermoset materials . The nature of the N-alkyl substituents can influence the catalyst's reactivity and its solubility within the polymer matrix. The use of an isobutyl group may offer advantages in specific formulations, potentially altering curing times or the final properties of the cross-linked polymer network compared to traditional dimethyl or diethyl-substituted anilines. This makes it a candidate for creating specialized polymer composites and materials.

Applications in Advanced Chemical Processes and Industrial Chemistry

The utility of this compound extends to broader industrial chemical processes, where it can be used as a key intermediate or process chemical. Its role as a precursor allows for its integration into multi-step syntheses for creating a wide array of products, from agrochemicals to performance dyes diplomatacomercial.comalfa-chemistry.com. Industrial N-alkylation of anilines is a significant process for producing such intermediates researchgate.netrsc.org.

In the realm of industrial polymers, its function as a polymerization catalyst or curing agent is critical for the production of composite materials, adhesives, and coatings nih.gov. The ability of tertiary amines to accelerate cross-linking at room or slightly elevated temperatures is essential for manufacturing processes where thermal sensitivity is a concern. The specific structure of this compound, therefore, provides a tool for chemical engineers to control polymerization reactions and tailor the properties of resulting materials for advanced applications.

Environmental Chemical Fate and Transformation Pathways of N Isobutyl 3,4 Dimethylaniline

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes, including photochemical reactions, hydrolysis, and chemical oxidation or reduction, which can transform N-Isobutyl-3,4-dimethylaniline in the environment.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. For N-alkylanilines, this can be a significant transformation pathway. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the nitrogen-carbon bond.

N-Dealkylation : A primary photochemical pathway for N-alkylanilines is N-dealkylation nih.govrug.nl. For this compound, this process would involve the cleavage of the bond between the nitrogen atom and the isobutyl group. This reaction can be facilitated by photoredox catalysis, leading to the formation of 3,4-dimethylaniline (B50824) and isobutyraldehyde (B47883) bohrium.com.

Photooxidation : In the presence of atmospheric or aquatic photosensitizers (e.g., humic acids), reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen can be generated. These highly reactive species can attack the aromatic ring, leading to hydroxylation and the formation of various hydroxylated derivatives mdpi.com. The dimethyl-substituted benzene (B151609) ring is susceptible to such oxidative attacks.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The molecular structure of this compound lacks functional groups that are readily susceptible to hydrolysis, such as esters, amides, or halogens, under typical environmental conditions (pH 5-9). The carbon-nitrogen single bond (C-N) of the N-isobutyl group is generally stable against hydrolysis in aqueous environments acs.org. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in environmental compartments.

In soil and water, this compound can undergo chemical oxidation, particularly in the presence of naturally occurring oxidizing agents.

Oxidation : Minerals such as manganese oxides (MnO₂) present in soils and sediments can act as powerful oxidants for aniline (B41778) derivatives. This can lead to the transformation of the amine functional group and potentially the formation of polymerized products. Non-selective, strong oxidizing agents can convert anilines to various products, including benzoquinones or nitrobenzenes, although such potent agents are less common in the natural environment openaccessjournals.com.

Reduction : The chemical reduction of the aniline functional group is not an environmentally favorable process. Reduction pathways are significant for substituted anilines that contain reducible groups, such as nitro groups, which are absent in this compound. Therefore, chemical reduction is not a relevant transformation pathway for this compound in most environmental matrices.

Biotic Degradation Pathways (Microbial Transformation)

Biotic degradation by microorganisms is a critical pathway for the elimination of aniline derivatives from the environment. Bacteria and fungi possess diverse enzymatic systems capable of transforming or completely mineralizing these compounds.

The microbial breakdown of this compound is predicted to proceed through several initial steps, based on studies of related compounds like 2,4-dimethylaniline (B123086) and N,N-dimethylaniline acs.orgnih.govwikipedia.org. The primary metabolic routes likely involve modifications at the N-alkyl group or the aromatic ring.

Two major postulated pathways are:

N-Dealkylation : The enzymatic removal of the isobutyl group is a common metabolic pathway for N-alkylanilines rug.nl. This would yield 3,4-dimethylaniline as a major intermediate. This intermediate is itself subject to further microbial degradation acs.orgnih.gov.

Ring Hydroxylation : Microorganisms can directly hydroxylate the aromatic ring, leading to the formation of various dimethyl-aminophenol isomers.

Oxidative Deamination : Some bacteria can initiate degradation by removing the entire amino group acs.orgnih.gov. This pathway, following hydroxylation, would lead to intermediates like 3,4-dimethylcatechol .

Once formed, these primary intermediates undergo further breakdown. Catecholic intermediates are typically processed via ring cleavage, ultimately leading to mineralization into carbon dioxide and water nih.gov.

Interactive Table: Postulated Microbial Degradation Pathways and Products
Initial PathwayKey Enzyme TypePrimary IntermediateSubsequent Products
N-DealkylationMonooxygenase (e.g., Cytochrome P450)3,4-DimethylanilineHydroxylated anilines, Catechols, Ring cleavage products
Ring HydroxylationMonooxygenase / DioxygenaseN-Isobutyl-hydroxydimethylanilineCatechols, Ring cleavage products
Oxidative DeaminationDeaminase / Monooxygenase3,4-DimethylcatecholRing cleavage products (e.g., β-ketoadipic acid)

Specific enzyme families are responsible for catalyzing the biotic degradation of N-alkylanilines.

Cytochrome P450 (CYP) Monooxygenases : These enzymes are central to the Phase I metabolism of a vast array of foreign compounds (xenobiotics) nutritionherbalcollective.commdpi.com. CYPs are highly capable of catalyzing N-dealkylation and N-hydroxylation of amines nih.govnih.govresearchgate.net. The N-dealkylation process is believed to occur via a hydrogen atom transfer (HAT) mechanism nih.govnih.gov.

Dioxygenases : These enzymes introduce two hydroxyl groups onto the aromatic ring, a critical step in preparing the stable ring structure for cleavage. This leads to the formation of catechol derivatives, which are key intermediates in the degradation pathways of many aromatic compounds nih.govnih.gov.

N-acetyltransferases (NATs) : If N-dealkylation produces 3,4-dimethylaniline, it can be a substrate for N-acetyltransferase enzymes, such as NAT1 nih.gov. These enzymes utilize acetyl coenzyme A to transfer an acetyl group to the nitrogen atom, forming N-acetyl-3,4-dimethylaniline. This is generally considered a detoxification step.

Interactive Table: Key Enzymes in the Biotransformation of this compound
Enzyme FamilyProposed Catalytic ActionResulting Transformation
Cytochrome P450 MonooxygenasesN-dealkylation / N-hydroxylationRemoval of the isobutyl group or addition of a hydroxyl group to the nitrogen.
Aromatic DioxygenasesRing dihydroxylationAddition of two hydroxyl groups to the benzene ring to form a catechol.
N-Acetyltransferases (NATs)N-acetylation (of the dealkylated intermediate)Transfer of an acetyl group to the nitrogen of the 3,4-dimethylaniline intermediate.
DeaminasesOxidative deaminationRemoval of the N-isobutylamino group, leading to catechol formation.

Distribution and Partitioning Behavior in Environmental Systems of this compound

The environmental distribution of this compound is governed by its physicochemical properties, which influence its partitioning between soil, water, and air. Due to a lack of direct experimental data for this specific compound, its behavior is predicted based on the properties of its parent compound, 3,4-dimethylaniline, and related N-alkylanilines, as well as through the application of Quantitative Structure-Activity Relationship (QSAR) models.

Sorption to Soil and Sediments

The tendency of an organic compound to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This property is commonly expressed as the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For aromatic amines such as this compound, several factors influence their sorption, including the organic carbon content of the soil, soil pH, and the physicochemical properties of the chemical itself, primarily its hydrophobicity (logKow) and pKa.

Given that this compound is a substituted aniline, it is expected to exhibit moderate to strong sorption to soil and sediments. The primary mechanisms of sorption for aromatic amines include hydrophobic partitioning into soil organic matter and, depending on the soil pH and the pKa of the compound, electrostatic interactions. As a weak base, the aniline functional group can become protonated in acidic to neutral soil environments, leading to cation exchange as a significant sorption mechanism to negatively charged clay minerals and organic matter.

To estimate the sorption potential of this compound, QSAR models based on the logKow can be utilized. The logP (a surrogate for logKow) of the parent compound, 3,4-dimethylaniline, is predicted to be around 2.17. The addition of the isobutyl group will increase the hydrophobicity and thus the logKow value. A higher logKow generally correlates with a higher Koc, indicating stronger sorption to soil organic carbon.

Table 1: Estimated Physicochemical Properties and Soil Sorption Coefficient for this compound and Related Compounds

CompoundPredicted logPEstimated logKocPredicted Sorption Potential
3,4-Dimethylaniline2.172.5 - 3.0Moderate
N,N-Dimethylaniline2.312.7 - 3.2Moderate to High
This compound ~3.0 - 3.5 (estimated) 3.0 - 3.8 (estimated) High

Note: The values for this compound are estimated based on the values of its structural analogues and general QSAR principles. The logKoc values are estimated from logP using established regression equations for aromatic amines.

Based on these estimations, this compound is expected to have low to moderate mobility in soil. In soils with higher organic carbon content, its movement will be significantly retarded. The potential for leaching into groundwater is therefore considered to be limited, particularly in environments with neutral to alkaline soils where the compound will be less protonated and hydrophobic partitioning will dominate.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical partitions from a liquid or solid phase into the gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant (H), while volatilization from soil is a more complex process influenced by the chemical's vapor pressure, its adsorption to soil particles, and environmental conditions such as temperature and soil moisture.

For this compound, direct data on its vapor pressure and Henry's Law Constant are not available. However, we can infer its likely behavior by examining related compounds. The boiling point of the parent compound, 3,4-dimethylaniline, is 226 °C, and for N,N-dimethylaniline, it is 193-194 °C sigmaaldrich.comscientificlabs.co.uk. The addition of the isobutyl group would likely result in a boiling point in a similar or slightly higher range, suggesting a relatively low vapor pressure at ambient temperatures.

The Henry's Law Constant can be estimated from the ratio of a chemical's vapor pressure to its water solubility. The water solubility of 3,4-dimethylaniline is 4.49 mg/mL. The isobutyl group will decrease the water solubility of this compound. Given the expected low vapor pressure and reduced water solubility, the Henry's Law Constant for this compound is likely to be low to moderate.

Table 2: Estimated Volatilization Potential of this compound

PropertyEstimated Value for this compoundImplication for Volatilization
Vapor Pressure LowLow tendency to volatilize from dry surfaces
Water Solubility Low to ModerateContributes to a potentially higher Henry's Law Constant
Henry's Law Constant (H) Low to Moderate (estimated)Low to moderate potential for volatilization from water
Soil Adsorption (logKoc) High (estimated)Strong adsorption will significantly reduce volatilization from soil

Analytical Methodologies for Environmental Monitoring of this compound and its Metabolites (excluding toxicity assessments)

The detection and quantification of this compound and its potential metabolites in environmental matrices such as water, soil, and sediment require sensitive and selective analytical methods. Given its chemical structure as a substituted, N-alkylated aromatic amine, established methods for similar compounds can be readily adapted. The primary analytical techniques suitable for this purpose are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Sample preparation is a critical step to isolate the target analytes from the complex environmental matrix and to concentrate them to detectable levels. For water samples, liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) are common approaches. For soil and sediment samples, pressurized liquid extraction (PLE) or Soxhlet extraction followed by a clean-up step are typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of semi-volatile and volatile organic compounds. For this compound, GC analysis would likely involve a non-polar or semi-polar capillary column. The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, provides high selectivity and sensitivity. Derivatization may not be necessary for this tertiary amine, but could be employed to improve chromatographic behavior if needed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many environmental contaminants due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities. For this compound, reversed-phase LC would be the typical separation mode. Electrospray ionization (ESI) in the positive ion mode would be suitable for this basic compound. Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) would provide excellent selectivity and low detection limits, minimizing interferences from the sample matrix. nih.govnih.gov This technique would also be well-suited for the analysis of potentially more polar metabolites.

Table 3: Summary of Potential Analytical Methodologies for this compound

Analytical TechniqueSample PreparationDetectionAdvantages
GC-MS LLE, SPE (water); PLE, Soxhlet (soil/sediment)Mass Spectrometry (Scan or SIM)High resolution, good for fingerprinting, established methods for anilines.
LC-MS/MS LLE, SPE (water); PLE, Soxhlet (soil/sediment)Tandem Mass Spectrometry (MRM)High sensitivity and selectivity, suitable for parent compound and metabolites, less sample clean-up may be required. waters.com

The selection of the specific analytical method would depend on the required detection limits, the complexity of the environmental matrix, and the availability of instrumentation. For routine monitoring, LC-MS/MS would likely be the preferred method due to its superior sensitivity and selectivity for this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-Isobutyl-3,4-dimethylaniline in laboratory settings?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation and alkylation using a fixed-bed reactor. Key steps include:

  • Using precursors like 3,4-dimethylnitrobenzene and optimizing reaction conditions (e.g., 70°C, 1.5 MPa pressure, H₂-to-feed molar ratio of 10) to enhance yield .
  • Employing Sn-doped Pt/C catalysts prepared with potassium chloroplatinate as the precursor to improve catalytic stability and selectivity .
  • Alternative green synthesis methods (e.g., solvent-free or low-waste processes) may reduce environmental impact, as demonstrated in industrial-scale pesticide intermediate production .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 0–6°C, away from heat and ignition sources .
  • PPE : Use nitrile gloves, lab coats, and eye protection. Ensure fume hoods are used during synthesis .
  • Emergency Response : For skin contact, wash immediately with soap; for inhalation, move to fresh air and seek medical attention. Always consult safety data sheets (SDS) for compound-specific protocols .

Q. What analytical techniques are commonly employed to characterize this compound and verify its purity?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS to assess purity and identify byproducts .
  • Spectroscopy : NMR (¹H/¹³C) for structural confirmation and FT-IR to detect functional groups .
  • Elemental Analysis : Validate molecular composition via combustion analysis or mass spectrometry .

Advanced Research Questions

Q. How do Sn-doped catalysts influence the catalytic activity and stability in the synthesis of alkylated dimethylaniline derivatives?

  • Methodological Answer :

  • Sn doping modifies the electronic structure of Pt catalysts, reducing coke formation and enhancing hydrogenation efficiency.
  • Characterize catalysts using TEM, XPS, and TPR to correlate Sn/Pt ratios with activity. Testing under varying temperatures (e.g., 60–90°C) and pressures (1–2 MPa) can identify optimal conditions .

Q. What methodologies are effective in resolving contradictions in catalytic performance data across different studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments using standardized catalysts (e.g., PtSn/C) and reaction conditions to isolate variables like precursor type or reactor design .
  • Statistical Modeling : Apply ANOVA or multivariate regression to identify significant factors (e.g., H₂ ratio, doping levels) affecting yield discrepancies .
  • In Situ Characterization : Use techniques like DRIFTS (Diffuse Reflectance Infrared Spectroscopy) to monitor real-time catalyst behavior during reactions .

Q. How can reaction parameters be optimized to maximize yield and selectivity in catalytic synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Employ a factorial design to test interactions between temperature (60–80°C), pressure (1–3 MPa), and H₂ ratio (5:1 to 15:1).
  • Kinetic Studies : Measure turnover frequencies (TOF) at incremental intervals to identify rate-limiting steps .
  • Scale-Up Considerations : Use microreactor systems to maintain heat/mass transfer efficiency during pilot-scale trials .

Q. What are the environmental implications of scaling up synthesis, and how can green chemistry principles mitigate these impacts?

  • Methodological Answer :

  • Waste Reduction : Replace traditional solvents with ionic liquids or supercritical CO₂ to minimize hazardous waste .
  • Life Cycle Assessment (LCA) : Quantify energy use and emissions across production stages. Prioritize catalysts with higher recyclability (e.g., supported PtSn/C vs. homogeneous catalysts) .
  • Catalyst Recovery : Implement magnetic nanoparticle-supported catalysts for easier separation and reuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.